

Technical Guide: (S)-Ethyl 2-hydroxy-4-phenylbutanoate (CAS No. 125639-64-7)

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Compound of Interest

Compound Name: (S)-Ethyl 2-hydroxy-4-phenylbutanoate

Cat. No.: B017481

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Introduction

(S)-Ethyl 2-hydroxy-4-phenylbutanoate is a chiral organic compound of significant interest in synthetic organic chemistry. While its enantiomer, (R)-ethyl 2-hydroxy-4-phenylbutanoate, is a well-established key intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors such as Enalapril and Lisinopril, the (S)-enantiomer serves as a valuable chiral building block and a reference standard in stereoselective synthesis and analysis.^[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis methodologies, and analytical procedures for **(S)-Ethyl 2-hydroxy-4-phenylbutanoate**.

Physicochemical and Spectral Data

A summary of the key physical and chemical properties for **(S)-Ethyl 2-hydroxy-4-phenylbutanoate** is presented in the table below.

Property	Value	Reference
CAS Number	125639-64-7	
Molecular Formula	C ₁₂ H ₁₆ O ₃	
Molecular Weight	208.25 g/mol	
Appearance	Colorless to pale yellow oil	
Density	1.075 g/mL at 20 °C	
Boiling Point	331 °C	
Flash Point	150 °C	
Refractive Index	n _{20/D} 1.505	
Storage Temperature	2-8 °C	

Experimental Protocols

The synthesis of enantiomerically pure **(S)-Ethyl 2-hydroxy-4-phenylbutanoate** can be achieved through two primary strategies: asymmetric reduction of the corresponding ketone and kinetic resolution of the racemic mixture.

Protocol 1: Enantioselective Reduction of Ethyl 2-oxo-4-phenylbutanoate

This protocol describes the microbial reduction of ethyl 2-oxo-4-phenylbutanoate to yield the (S)-enantiomer using *Saccharomyces cerevisiae* (Baker's Yeast).

Materials:

- Ethyl 2-oxo-4-phenylbutanoate
- *Saccharomyces cerevisiae* (commercial baker's yeast)
- Sucrose
- Dextrose (Glucose)

- Yeast extract
- Peptone
- Deionized water
- Ethyl acetate
- Anhydrous sodium sulfate
- Diatomaceous earth (e.g., Celite®)

Equipment:

- Fermentation vessel or large Erlenmeyer flask
- Magnetic stirrer and stir bar or orbital shaker
- Centrifuge and appropriate centrifuge tubes
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Yeast Culture Preparation:
 - Prepare a culture medium by dissolving sucrose (50 g/L), yeast extract (10 g/L), and peptone (20 g/L) in deionized water.
 - Sterilize the medium by autoclaving.
 - Inoculate the sterile medium with *Saccharomyces cerevisiae*.
 - Incubate the culture at 30°C with agitation for 24 hours.

- Bioreduction:
 - To the yeast culture, add a solution of ethyl 2-oxo-4-phenylbutanoate (typically 1-5 g/L) and a co-substrate such as glucose (dextrose) to facilitate cofactor regeneration.
 - Continue the incubation at 30°C with agitation, monitoring the reaction progress by TLC or GC analysis. The reaction is typically complete within 24-48 hours.
- Work-up and Purification:
 - After the reaction is complete, add diatomaceous earth to the culture broth and filter to remove the yeast cells.
 - Saturate the filtrate with sodium chloride and extract with ethyl acetate (3 x volume of filtrate).
 - Combine the organic extracts and dry over anhydrous sodium sulfate.
 - Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
 - The crude product can be further purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure **(S)-Ethyl 2-hydroxy-4-phenylbutanoate**.
- Enantiomeric Excess Determination:
 - The enantiomeric excess (ee) of the product is determined by chiral HPLC or chiral GC analysis.

Protocol 2: Kinetic Resolution of Racemic Ethyl 2-hydroxy-4-phenylbutanoate

This protocol outlines the lipase-catalyzed kinetic resolution of a racemic mixture of ethyl 2-hydroxy-4-phenylbutanoate to isolate the (S)-enantiomer.

Materials:

- Racemic ethyl 2-hydroxy-4-phenylbutanoate

- Immobilized lipase (e.g., Novozym® 435 from *Candida antarctica* lipase B or Lipase PS from *Pseudomonas cepacia*)
- Acylating agent (e.g., vinyl acetate, isopropenyl acetate)
- Organic solvent (e.g., hexane, toluene, or solvent-free)
- Buffer solution (e.g., phosphate buffer, pH 7) for hydrolysis-based resolution
- Ethyl acetate
- Anhydrous sodium sulfate

Equipment:

- Reaction vessel with temperature control
- Magnetic stirrer and stir bar or orbital shaker
- Filtration apparatus
- Rotary evaporator
- Column chromatography setup

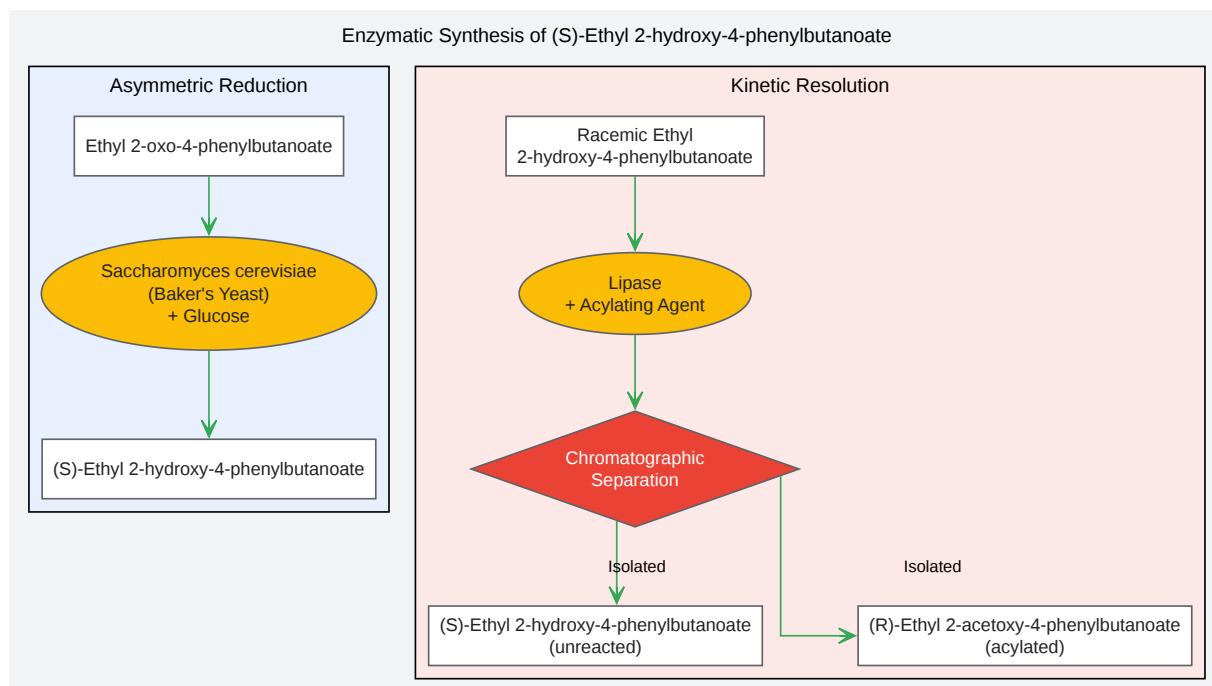
Procedure:

- Enzymatic Acylation:
 - Dissolve racemic ethyl 2-hydroxy-4-phenylbutanoate in an appropriate organic solvent (or use neat).
 - Add the immobilized lipase and the acylating agent (e.g., vinyl acetate).
 - Incubate the mixture at a controlled temperature (e.g., 30-45°C) with agitation.
 - Monitor the reaction progress by TLC or GC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

- Separation and Purification:
 - Once the desired conversion is reached, filter off the immobilized lipase. The lipase can often be washed and reused.
 - Remove the solvent and excess acylating agent under reduced pressure.
 - The resulting mixture contains the unreacted **(S)-ethyl 2-hydroxy-4-phenylbutanoate** and the acylated (R)-enantiomer.
 - Separate the two components by column chromatography on silica gel. The less polar acylated product will elute first, followed by the more polar alcohol.
- Enantiomeric Excess Determination:
 - Determine the enantiomeric excess of the isolated **(S)-ethyl 2-hydroxy-4-phenylbutanoate** using chiral HPLC or chiral GC.

Diagrams

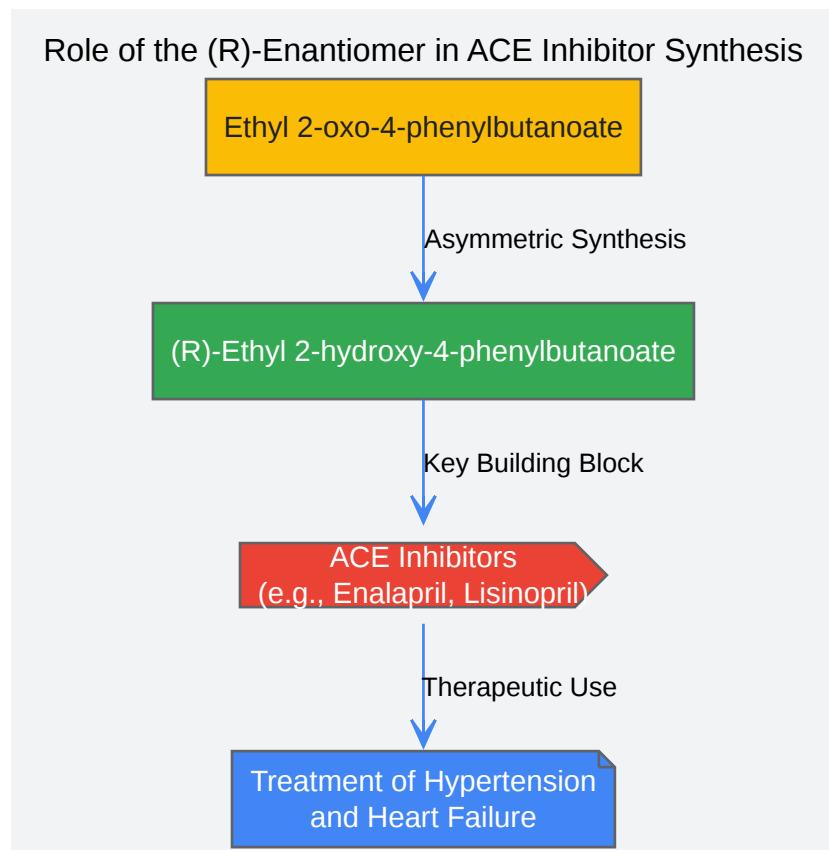
Synthesis Workflow

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Caption: Synthetic routes to **(S)-Ethyl 2-hydroxy-4-phenylbutanoate**.

Logical Relationship in ACE Inhibition

While **(S)-Ethyl 2-hydroxy-4-phenylbutanoate** is not the active enantiomer for ACE inhibition, the following diagram illustrates the central role of its counterpart, the (R)-enantiomer, in the synthesis of ACE inhibitors. This provides context for the importance of chiral synthesis in this area.



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Caption: The significance of the (R)-enantiomer in pharmaceuticals.

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References

- 1. researchgate.net [researchgate.net]
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